molecular formula C16H15NO2 B7500210 N-ethyl-9H-xanthene-9-carboxamide

N-ethyl-9H-xanthene-9-carboxamide

Cat. No. B7500210
M. Wt: 253.29 g/mol
InChI Key: MWKWLQIXRRYYAV-UHFFFAOYSA-N
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Description

N-ethyl-9H-xanthene-9-carboxamide, also known as Xanthone, is a yellow crystalline compound that is widely used in scientific research due to its unique chemical properties. Xanthone is a heterocyclic compound that contains oxygen and nitrogen atoms in its structure. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of N-ethyl-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve multiple pathways. N-ethyl-9H-xanthene-9-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. N-ethyl-9H-xanthene-9-carboxamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-ethyl-9H-xanthene-9-carboxamide has been shown to possess various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-ethyl-9H-xanthene-9-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-ethyl-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. N-ethyl-9H-xanthene-9-carboxamide has been extensively studied, and its mechanism of action is well understood. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been found to possess multiple therapeutic properties, which may be useful in the development of new drugs. However, N-ethyl-9H-xanthene-9-carboxamide also has some limitations. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, N-ethyl-9H-xanthene-9-carboxamide may have some toxicity at high concentrations, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-ethyl-9H-xanthene-9-carboxamide. One potential direction is the development of N-ethyl-9H-xanthene-9-carboxamide-based drugs for the treatment of cancer, inflammation, and microbial infections. Another direction is the study of N-ethyl-9H-xanthene-9-carboxamide's potential neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-9H-xanthene-9-carboxamide and its potential toxicity.

Synthesis Methods

N-ethyl-9H-xanthene-9-carboxamide can be synthesized by various methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Pechmann reaction. The most commonly used method for synthesizing N-ethyl-9H-xanthene-9-carboxamide is the Pechmann reaction, which involves the condensation of phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields N-ethyl-9H-xanthene-9-carboxamide as the main product, along with other by-products.

Scientific Research Applications

N-ethyl-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, anti-microbial, antioxidant, and neuroprotective properties. N-ethyl-9H-xanthene-9-carboxamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-ethyl-9H-xanthene-9-carboxamide has been found to possess antimicrobial activity against various bacteria and fungi. Additionally, N-ethyl-9H-xanthene-9-carboxamide has been shown to possess antioxidant and neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N-ethyl-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-2-17-16(18)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWLQIXRRYYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-9H-xanthene-9-carboxamide

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